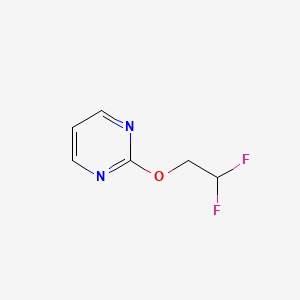

2-(2,2-Difluoroethoxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-5(8)4-11-6-9-2-1-3-10-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWSBYGYZFWBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Pyrimidine Derivatives in Organic Synthesis

The introduction of fluorine atoms into organic molecules, particularly into heterocyclic systems like pyrimidine (B1678525), can profoundly alter their physical, chemical, and biological properties. nih.govmdpi.comnih.gov Pyrimidine and its derivatives are fundamental components of nucleic acids (DNA and RNA) and are present in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govwjarr.com The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the high electronegativity of fluorine can influence the acidity and basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets. mdpi.com

Fluorinated pyrimidines are a cornerstone in medicinal chemistry. mdpi.comnih.gov For instance, 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. mdpi.comnih.gov The strategic placement of fluorine atoms or fluorine-containing groups can modulate the electronic properties and conformation of the pyrimidine ring, which is crucial for its interaction with enzymes and receptors. mdpi.comresearchgate.net This has led to the development of a diverse range of fluorinated pyrimidine derivatives with applications as antiviral, antifungal, anticancer, and anti-inflammatory agents. nih.govwjarr.comnih.govnih.gov

An Overview of Research Areas Pertaining to 2 2,2 Difluoroethoxy Pyrimidine

Research on 2-(2,2-difluoroethoxy)pyrimidine primarily positions it as a valuable intermediate and building block in organic synthesis, particularly for the creation of more complex molecules with potential pharmaceutical applications. The difluoroethoxy group offers a unique combination of properties, including increased lipophilicity and metabolic stability, making it an attractive moiety for drug design.

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of research, with various methods developed to introduce a wide range of substituents onto the pyrimidine core. organic-chemistry.orgnih.gov The development of efficient synthetic routes to compounds like this compound is crucial for their accessibility and further investigation. Research efforts often focus on developing high-yielding and versatile synthetic methodologies that allow for the facile incorporation of the difluoroethoxy group. organic-chemistry.org

Historical Context of Difluoroethoxy Group Incorporation in Heterocycles

Strategies for Introducing the 2,2-Difluoroethoxy Moiety

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. wikipedia.orgnumberanalytics.com This pathway is particularly effective for pyrimidine (B1678525) systems due to the electron-deficient nature of the ring, which is further enhanced by the presence of activating groups. wikipedia.orgmdpi.com

The SNAr synthesis of this compound typically involves the reaction of a 2-halopyrimidine, most commonly 2-chloropyrimidine, with 2,2-difluoroethanol. nih.govorgsyn.orgresearchgate.net The reaction is generally carried out in the presence of a base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

Key reactant precursors include:

2-Halopyrimidines: 2-chloropyrimidine is a readily available and commonly used starting material. orgsyn.orggoogle.com Other halogens, such as fluorine or bromine, can also serve as leaving groups. wikipedia.org

2,2-Difluoroethanol: This fluorinated alcohol acts as the nucleophile.

Bases: Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (TEA). mdpi.comuniatlantico.edu.co The choice of base can influence the reaction rate and yield.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the SNAr mechanism. uniatlantico.edu.conih.gov Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the specific substrates. nih.govuniatlantico.edu.co

Table 1: Reactant Precursors and Conditions for SNAr Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|---|---|---|---|

| 2-Chloropyrimidine | 2,2-Difluoroethanol | Sodium Hydride | THF | Room Temp. - Reflux |

| 2-Bromopyrimidine | 2,2-Difluoroethanol | Potassium Carbonate | DMF | 80 - 120 °C |

| 2-Fluoropyrimidine | 2,2-Difluoroethanol | Triethylamine | Acetonitrile | Room Temp. |

The success of an SNAr reaction on a pyrimidine ring is highly dependent on the presence of electron-withdrawing groups, which act as activators. wikipedia.orgnumberanalytics.com These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the nucleophilic attack. wikipedia.org

For the pyrimidine ring itself, the two nitrogen atoms are inherently electron-withdrawing, making the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. numberanalytics.commdpi.com Additional activating groups, such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) groups, positioned ortho or para to the leaving group, can further enhance the reaction rate. wikipedia.orgnumberanalytics.comrsc.org For instance, the presence of a methylsulfonyl group has been shown to be an effective leaving group activated by the pyrimidine ring for substitution reactions. rsc.org

Palladium-Catalyzed C-O Cross-Coupling Reactions

An alternative and powerful method for the synthesis of this compound is the palladium-catalyzed C-O cross-coupling reaction, often referred to as the Buchwald-Hartwig etherification. nih.govorganic-chemistry.org This method has gained prominence for its broad substrate scope and tolerance of various functional groups. nih.govacs.org

The catalytic system in a Buchwald-Hartwig C-O cross-coupling reaction typically consists of a palladium precursor and a phosphine-based ligand. nih.govsigmaaldrich.comresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing both the rate of reductive elimination and the stability of the catalyst. researchgate.net

Commonly used catalytic systems include:

Palladium Precatalysts: Air- and moisture-stable precatalysts like tBuBrettPhos Pd G3 and AdCyBrettPhos Pd G3 are often employed for their ease of handling and efficient in situ generation of the active Pd(0) species. nih.govacs.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and various Buchwald-type biarylphosphine ligands are highly effective. nih.govsigmaaldrich.com These ligands promote the challenging C-O reductive elimination step from the palladium(II) intermediate. researchgate.net

The ligand's steric and electronic properties play a critical role. For instance, sterically hindered ligands can accelerate the reductive elimination, which is often the rate-limiting step in C-O bond formation. researchgate.net

Table 2: Catalytic Systems for Palladium-Catalyzed C-O Cross-Coupling

| Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)2 | XPhos | Cs2CO3 | Toluene (B28343) |

| tBuBrettPhos Pd G3 | (internal) | K3PO4 | Toluene |

| Pd2(dba)3 | SPhos | NaOtBu | Dioxane |

The optimization of reaction parameters is essential for achieving high yields and selectivity in palladium-catalyzed C-O cross-coupling reactions. nih.govmdpi.com Key parameters that are often screened include the choice of palladium source, ligand, base, solvent, and reaction temperature.

Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, milder bases such as cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) have been found to be highly effective, particularly for reactions involving sensitive functional groups. nih.gov

Solvent: Aprotic polar solvents like toluene and dioxane are frequently used. nih.gov The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.

Temperature: Reaction temperatures typically range from room temperature to around 100 °C. mdpi.comnsf.gov Higher temperatures can sometimes lead to catalyst decomposition or side reactions.

Recent developments have focused on creating more robust and user-friendly protocols, including the use of air-stable precatalysts that simplify the reaction setup. nih.govacs.org The optimization of these parameters allows for the efficient synthesis of a wide range of aryl and heteroaryl ethers, including this compound, under relatively mild conditions. nih.gov

Multi-Step Synthesis Pathways

Complex organic molecules like fluorinated pyrimidines are typically constructed through multi-step pathways rather than a single reaction. These pathways allow for the careful introduction of functional groups and the construction of the core heterocyclic structure.

The logical and efficient design of reaction sequences is crucial for successful synthesis. This often involves tandem reactions where multiple bond-forming events occur in a single pot, or continuous-flow processes that streamline production. nih.gov

Recent advancements have highlighted the use of continuous-flow microreactors for multi-step synthesis, which avoids the lengthy isolation and purification of intermediates. nih.gov A two-step tandem continuous-flow protocol can be developed for synthesizing pyrimidine derivatives, demonstrating a significant improvement over traditional batch reactions in shakers. nih.gov This approach can eliminate the need for intermediate purification and isolation. nih.gov For instance, a process might first involve a Markovnikov addition followed by a transesterification, with each step being optimized before being integrated into a continuous network. nih.gov

Table 1: Comparison of Reactor Types for Two-Step Pyrimidine Synthesis nih.gov

| Feature | Continuous Flow Reactors | Shaker Reactors |

|---|---|---|

| Process | Two-step tandem protocol | Two separate batch steps |

| Intermediate Step | No isolation or purification needed | Requires lengthy isolation process |

| Efficiency | Generally higher throughput and shorter residence times | Slower reaction times (e.g., 24 hours per step) |

A common strategy in multi-step synthesis is the creation of a core pyrimidine structure that is then further functionalized. This derivatization of an intermediate compound is a versatile approach to generating a library of analogues. researchgate.netwisdomlib.org For example, a pre-formed halogenated pyrimidine can serve as a key intermediate. The halogen atom, often at the 2- or 4-position, acts as a leaving group that can be substituted by a nucleophile, such as the anion of 2,2-difluoroethanol. nih.gov

This methodology is exemplified by the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, where a key intermediate, 5-bromo-2,4-dichloropyrimidine, is first reacted with an amine at one of the chloro-positions. nih.gov The resulting intermediate is then subjected to further reactions to build the fused ring system. nih.gov This highlights the principle of sequentially modifying a functionalized heterocyclic core.

Regioselective Synthesis of Substituted this compound Derivatives

Controlling the position of substituents on the pyrimidine ring, known as regioselectivity, is paramount for defining the final compound's properties.

The synthesis of halogenated analogues of this compound is of significant interest. 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine can be synthesized by reacting 5-bromopyrimidine (B23866) with 2,2-difluoroethanol in the presence of a base.

More general methods for creating halogenated pyrimidine precursors have also been developed. A one-step process for synthesizing 5-bromo-2-substituted pyrimidine compounds uses 2-bromomalonaldehyde (B19672) and an appropriate amidine compound as starting materials. google.com This method is noted for its simplicity, safety, and low cost. google.com Another route involves the chlorination of a hydroxypyrimidine; for example, 5-bromo-2-chloropyrimidine (B32469) can be prepared in high yield from 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride. chemicalbook.com This halogenated intermediate is then primed for a substitution reaction with 2,2-difluoroethanol to yield the desired product.

Table 2: Selected Synthetic Routes to Halogenated Pyrimidine Intermediates

| Product | Starting Materials | Key Reagents | Reference |

| 5-Bromo-2-methylpyrimidine | 2-Bromomalonaldehyde, Ethanamidine hydrochloride | Acetic acid, 3A molecular sieves | google.com |

| 5-Bromo-2-chloropyrimidine | 2-Hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Toluene | chemicalbook.com |

The regioselective synthesis is not limited to halogens. A variety of other functional groups can be introduced onto the pyrimidine ring. For instance, a general and high-yielding method has been described for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, providing direct access to pyrimidines with an ester group at the 5-position. organic-chemistry.org Furthermore, multi-stage syntheses have been designed to produce complex derivatives, such as 4-aryl-2H-pyrido[1,2-c]pyrimidines, starting from phenylacetonitrile (B145931) derivatives. nih.gov These examples underscore the adaptability of pyrimidine chemistry to create a wide array of specifically substituted analogues.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. In the context of pyrimidine synthesis, innovative techniques such as using ultrasound and continuous-flow systems are being employed. nih.govnih.gov

A novel ultrasound technique has been developed for the eco-friendly and efficient synthesis of CF3-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine analogues. nih.gov This method is notable for being free of metals, solvents, additives, and catalysts. nih.gov The use of an integrated continuous flow system can further shorten reaction times, highlighting the potential for scalable and sustainable industrial applications. nih.gov These strategies, which offer substantial sustainability advantages over traditional methods that may require high temperatures and transition metal catalysts, are in stark contrast to older techniques and align with modern green chemistry principles. nih.govnih.gov

One-Pot Synthesis Techniques

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor, has emerged as a highly efficient method for constructing pyrimidine derivatives. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. Several one-pot methodologies have been developed for pyrimidine analogues, which could be adapted for the synthesis of this compound.

A practical, one-step process has been demonstrated for the synthesis of various 2,5-disubstituted pyrimidines from nitriles, proving to be a general protocol for compounds with diverse functional groups. nih.gov Another notable one-pot method involves the photocatalytic α-perfluoroalkenylation of aldehydes to form highly electron-deficient enals, which then undergo condensation with a guanidinium (B1211019) salt to yield 4-perfluoroalkyl-pyrimidine derivatives in good yields over two steps. researchgate.net

Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis. For instance, a green approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This method, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol (B145695), offers high yields and mild reaction conditions. scielo.org.mx Similarly, pyrano[2,3-d]pyrimidine derivatives have been synthesized via a one-pot, three-component condensation of thiobarbituric acid, malononitrile, and p-chlorobenzaldehyde using various nanostructure catalysts. nih.gov

| Pyrimidine Analogue | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted Pyrimidines | Nitriles | Not specified | Practical, one-step, general applicability | nih.gov |

| 4-Perfluoroalkyl-Pyrimidines | Aldehydes, RFCF2I, Guanidine carbonate | Triphenylphosphine (photocatalyst), Imidazolidinone (organocatalyst) | Operationally simple, tolerates many functional groups | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | High yields, green procedure, short reaction times | scielo.org.mx |

| Pyrano[2,3-d]pyrimidines | Thiobarbituric acid, Malononitrile, p-Chlorobenzaldehyde | Fe3O4, ZnO, or Mn3O4 nanostructure catalysts | Versatile, efficient, clean, and facile | nih.gov |

Sustainable Reaction Conditions and Solvent Systems

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. nih.goveurekaselect.com This involves the use of sustainable catalysts, alternative energy sources, and environmentally benign solvent systems. researchgate.net

The use of heterogeneous nanocatalysts is a prominent green strategy. For example, the synthesis of pyrano[2,3-d]pyrimidine diones can be efficiently carried out under solvent-free conditions using sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) as a recyclable catalyst. nih.gov Other nano-catalysts like ZrO2 nanoparticles have also been employed for the solvent-free synthesis of hexahydropyrido[2,3-d]pyrimidinetrione derivatives. researchgate.net

Alternative energy sources such as microwave irradiation and sonochemistry (ultrasonic waves) offer significant advantages over conventional heating methods. nih.govresearchgate.net Microwave-assisted synthesis has been shown to reduce reaction times, increase product yields, and enhance product purities. researchgate.net For instance, the synthesis of bisfused cycles incorporating a pyrido[2,3-d]pyrimidine (B1209978) moiety using a nano ZnO catalyst was significantly accelerated by microwave irradiation, achieving high yields in just 10 minutes. researchgate.net Catalyst-free conditions using sonochemistry have also been reported for the synthesis of pyrimidine derivatives. researchgate.net

The choice of solvent is critical for sustainable synthesis. Efforts are being made to replace hazardous solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. scielo.org.mxresearchgate.netnih.gov The use of magnetized deionized water has also been explored as a novel green medium. eurekaselect.com

| Sustainable Method | Example Application | Key Benefits | Reference |

|---|---|---|---|

| Nanocatalysis | Synthesis of pyrano[2,3-d]pyrimidine diones using SBA-Pr-SO3H | High efficiency, solvent-free conditions, catalyst reusability | nih.gov |

| Microwave Irradiation | Synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems | Reduced reaction times, increased yields, enhanced purity | researchgate.netresearchgate.net |

| Ultrasonic Waves | Synthesis of pyrido[2,3-d]pyrimidine derivatives | Catalyst-free conditions | researchgate.net |

| Green Solvents | Use of ethanol or water in the synthesis of pyrrolo[2,3-d]pyrimidines | Environmentally benign, reduced toxicity | scielo.org.mx |

| Solvent-Free Reactions | Synthesis of hexahydropyrido[2,3-d]pyrimidinetrione derivatives | Reduced waste, simplified workup | researchgate.net |

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning the synthesis of pyrimidine derivatives from the laboratory to an industrial scale presents several challenges, including cost-effectiveness, process robustness, and consistent product quality. google.commdpi.com For analogues of this compound, specific strategies have been developed to address these issues.

A patent for the production of 2-ethoxy-4,6-difluoropyrimidine (B62712) highlights the need for a low-cost, high-yield process for large-scale manufacturing. google.com The described methodology starts from urea (B33335), a more economical raw material than the previously used O-ethylisourea sulfate. google.com The process involves key chlorination and fluorination steps, with specific reagents like phosphorus oxychloride and potassium fluoride (B91410) being employed. google.com The choice of organic solvent is also a critical parameter, with options including ethyl acetate (B1210297), tetrahydrofuran, toluene, 1,2-dichloroethane, and acetonitrile, or a mixture thereof. google.com

For the kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives, process optimization was crucial. nih.govresearchgate.net This included modifying the ring-opening reaction conditions and implementing a continuous extraction purification method. nih.govresearchgate.net The use of 2,6-lutidine as a base was found to improve the yield and regioselectivity of the dimethoxytritylation step. nih.govresearchgate.net Furthermore, a method was developed to selectively hydrolyze benzoyl ester impurities during the final benzoylation step, ensuring high product purity. researchgate.net

However, scaling up is not always straightforward. Researchers have reported that some reactions can be capricious, with yields dropping considerably when moving from a small to a larger scale. mdpi.com This underscores the importance of robust process development and optimization to ensure reproducibility. mdpi.com

| Analogue | Key Scale-Up Improvement | Impact | Reference |

|---|---|---|---|

| 2-Ethoxy-4,6-difluoropyrimidine | Use of urea as a starting material | Reduced production cost | google.com |

| 2'-O-(2-Methoxyethyl)-pyrimidines | Modified ring-opening conditions and continuous extraction | Improved process efficiency and purification | nih.govresearchgate.net |

| 2'-O-(2-Methoxyethyl)-pyrimidines | Use of 2,6-lutidine as a base in dimethoxytritylation | Improved yield and regioselectivity | nih.govresearchgate.net |

| General Pyrimidine Derivatives | Development of robust and reproducible reaction protocols | Ensures consistent yield and quality on a larger scale | mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-poor heterocyclic systems like pyrimidine. However, for a substitution reaction to occur on the pyrimidine ring of this compound, a leaving group, typically a halogen, must be present at another position on the ring. The 2-(2,2-difluoroethoxy) group itself is not a good leaving group under typical SNAr conditions.

In a hypothetical derivative such as 4-chloro-2-(2,2-difluoroethoxy)pyrimidine, the chlorine atom at the C4 position would be highly susceptible to displacement by a wide range of nucleophiles. The reactivity of halopyrimidines is well-established, with the C4 position being particularly activated for nucleophilic attack due to the electronic influence of the adjacent ring nitrogens. mdpi.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to yield the substituted product.

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, although this can be influenced by the specific nucleophile and reaction conditions. For chloro- and bromopyrimidines, reactions with various nucleophiles such as amines, alkoxides, and thiolates generally proceed under mild to moderate conditions. researchgate.net

| Nucleophile (Nu-H) | Reagent Example | Expected Product on 4-Chloro-2-(2,2-difluoroethoxy)pyrimidine |

| Amine | Diethylamine | 4-(Diethylamino)-2-(2,2-difluoroethoxy)pyrimidine |

| Alcohol | Sodium Methoxide | 4-Methoxy-2-(2,2-difluoroethoxy)pyrimidine |

| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)-2-(2,2-difluoroethoxy)pyrimidine |

| Azide | Sodium Azide | 4-Azido-2-(2,2-difluoroethoxy)pyrimidine |

The efficiency of the nucleophilic substitution reaction depends on several factors related to both the nucleophile and the pyrimidine substrate. byjus.commasterorganicchemistry.com

Factors related to the Nucleophile:

Charge: Negatively charged nucleophiles (e.g., RO⁻, RS⁻) are generally more reactive than their neutral counterparts (e.g., ROH, RSH). byjus.com

Basicity: In a series of nucleophiles with the same attacking atom, nucleophilicity often correlates with basicity. However, this is not always a direct relationship.

Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance when approaching the electrophilic carbon center of the pyrimidine ring. libretexts.org

Solvent: Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. libretexts.org

Factors related to the Electrophile (Pyrimidine Ring):

Leaving Group Ability: The nature of the leaving group is crucial. The order of leaving group ability is typically I > Br > Cl > F for SN2 reactions, but in SNAr, the highly electronegative fluorine atom strongly activates the carbon for attack, often making fluoropyrimidines the most reactive.

Ring Substituents: The electrophilicity of the pyrimidine ring is enhanced by electron-withdrawing groups. The inherent electron deficiency from the ring nitrogens is further amplified by the inductive effect of the 2-(2,2-difluoroethoxy) group, making positions C4 and C6 highly electrophilic.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic scaffolds. researchgate.net For this compound to participate in these reactions, it must first be functionalized with a leaving group, such as a halogen (Cl, Br, I) or a triflate (OTf).

The Suzuki-Miyaura coupling is a versatile reaction that pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.net A hypothetical 4-halo-2-(2,2-difluoroethoxy)pyrimidine would be an excellent substrate for such reactions. The coupling would typically occur at the position of the halogen, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups. mdpi.combohrium.com

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the catalyst. illinois.edu

| Boronic Acid/Ester | Expected Product on 4-Bromo-2-(2,2-difluoroethoxy)pyrimidine |

| Phenylboronic acid | 4-Phenyl-2-(2,2-difluoroethoxy)pyrimidine |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2-(2,2-difluoroethoxy)pyrimidine |

| Pyridine-3-boronic acid | 4-(Pyridin-3-yl)-2-(2,2-difluoroethoxy)pyrimidine |

| Vinylboronic acid pinacol (B44631) ester | 4-Vinyl-2-(2,2-difluoroethoxy)pyrimidine |

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings could be employed to functionalize halo-derivatives of this compound. These include:

Stille Coupling: Utilizes organostannane reagents (R-SnBu₃) with a palladium catalyst.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction that couples terminal alkynes with organic halides, useful for introducing alkynyl substituents. researchgate.net

Kumada Coupling: Employs a Grignard reagent (R-MgBr) and is typically catalyzed by nickel or palladium complexes. sci-hub.se

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling amines with organic halides. nih.gov

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a reaction class that is generally unfavorable for pyrimidine and its derivatives. pitt.edulumenlearning.com The pyrimidine ring is considered severely "electron-deficient" due to the strong electron-withdrawing inductive and mesomeric effects of its two nitrogen atoms. These nitrogens significantly reduce the electron density of the ring, deactivating it towards attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com

The 2-(2,2-Difluoroethoxy) substituent, while being an alkoxy group which is typically ortho-, para-directing and activating in benzene (B151609) systems, has a more complex effect here. The electronegative fluorine atoms on the ethoxy chain further withdraw electron density via an inductive effect, which would contribute to the deactivation of the ring.

If an electrophilic aromatic substitution were to be forced under very harsh conditions (e.g., high temperatures, strong acids), substitution would most likely occur at the C5 position. The C5 position is the least electron-deficient carbon in the pyrimidine ring, as it is meta to both nitrogen atoms and thus less deactivated. Common EAS reactions like nitration or halogenation would require potent electrophiles and are not considered standard transformations for pyrimidines. pitt.edufiveable.me

Functional Group Interconversions of the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group attached to the pyrimidine ring is generally considered a stable moiety under many reaction conditions. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the reactivity of the pyrimidyl ether linkage. However, specific reagents and conditions can be employed to achieve functional group interconversions of this moiety.

One of the primary transformations of the 2,2-difluoroethoxy group involves the cleavage of the ether bond (C-O). This reaction is a key step in modifying the pyrimidine core at the 2-position. The cleavage of ethers, in general, can be acid-catalyzed, often requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). nih.gov For this compound, such a cleavage would be expected to yield 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2(1H)-one) and 2,2-difluoroethanol. The reaction proceeds via protonation of the ether oxygen, making the 2,2-difluoroethoxy group a better leaving group. Subsequently, a nucleophile, such as a halide ion, can attack the activated carbon.

While specific studies on the cleavage of this compound are not extensively documented in publicly available literature, research on analogous systems provides valuable insights. For instance, studies on the cleavage of aromatic ethers in ruthenium complexes bearing a 2-alkoxypyridyl fragment have shown that C-O bond cleavage can occur. In one study, a C-OMe bond was cleaved when heated in THF, and the mechanism was proposed to be an SN2 type, initiated by trace amounts of water. nih.gov This suggests that under certain catalytic or reactive conditions, the ether linkage in this compound could be susceptible to cleavage.

It is important to note that the electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the ether linkage. Nucleophilic attack on the pyrimidine ring is generally favored at the 2, 4, and 6 positions. This inherent reactivity could play a role in the mechanism of ether cleavage.

Further functionalization following the cleavage of the 2,2-difluoroethoxy group opens up a wide range of possibilities for synthesizing novel pyrimidine derivatives. The resulting 2-hydroxypyrimidine can be converted into other functional groups, such as chloro or bromo derivatives, which are versatile intermediates for cross-coupling reactions.

| Starting Material | Reagent/Condition | Product(s) | Reaction Type |

| This compound | Strong Acid (e.g., HI, HBr) | 2-Hydroxypyrimidine, 2,2-Difluoroethanol | Ether Cleavage |

| 2-Methoxypyridyl Ruthenium Complex | Heat in THF | 2-Hydroxypyridyl Ruthenium Complex | C-O Bond Cleavage |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are primarily relevant when a new chiral center is introduced into the molecule or when the compound participates in a reaction with a chiral reagent. While specific stereochemical studies on this compound are not widely reported, general principles of stereochemistry in pyrimidine chemistry can be applied.

The pyrimidine ring itself is planar and achiral. Therefore, any stereoselectivity in reactions would arise from the influence of substituents on the ring or the nature of the reagents used. The 2-(2,2-difluoroethoxy) substituent, being achiral, would not induce stereoselectivity on its own in reactions with achiral reagents.

However, the electronic properties of the 2,2-difluoroethoxy group can influence the regioselectivity and reactivity of the pyrimidine ring, which in turn could have implications for stereochemical control in certain reactions. For example, in reactions where a chiral center is formed at a position adjacent to the C2-substituent, the steric bulk and electronic nature of the 2,2-difluoroethoxy group could potentially influence the facial selectivity of an incoming reagent.

Research on the synthesis of 2,4-disubstituted pyrimidines has shown that the steric and electronic properties of substituents at the C-2 and C-4 positions are critical for their biological activity and can be manipulated to achieve desired outcomes. nih.govnih.gov In the context of stereoselective synthesis, if this compound were to undergo a reaction that introduces a chiral center, for instance, at the C4 or C5 position, the presence of the 2,2-difluoroethoxy group could play a role in directing the stereochemical course of the reaction.

For example, in a hypothetical diastereoselective addition of a chiral nucleophile to the C4 position, the approach of the nucleophile could be influenced by the orientation of the 2,2-difluoroethoxy group, potentially leading to a preference for one diastereomer over the other.

| Reactant(s) | Reaction Type | Potential Stereochemical Consideration |

| This compound and a Chiral Nucleophile | Nucleophilic Addition to C4 | Diastereoselectivity influenced by the steric/electronic properties of the 2,2-difluoroethoxy group. |

| This compound in a Catalytic Asymmetric Reaction | Various | The substituent may influence the binding to a chiral catalyst, affecting the enantioselectivity of the transformation. |

It is important to emphasize that without specific experimental data on this compound, these considerations remain theoretical, based on established principles of organic chemistry and reactivity patterns of similar heterocyclic systems. Further research is needed to elucidate the precise stereochemical influence of the 2,2-difluoroethoxy group in reactions involving the pyrimidine core.

Iv. Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-(2,2-Difluoroethoxy)pyrimidine, offering unparalleled insight into its molecular structure. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR techniques can probe the environments of protons (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the ethoxy side chain.

The protons on the pyrimidine ring would likely appear as a set of multiplets in the aromatic region of the spectrum. Specifically, the proton at the C5 position would be a triplet, coupled to the two equivalent protons at the C4 and C6 positions, which would in turn appear as a doublet.

The ethoxy group protons would present as two distinct signals. The methylene (B1212753) protons (-OCH₂-) adjacent to the oxygen atom would likely be a triplet, coupled to the proton on the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂), being adjacent to two fluorine atoms, would exhibit a characteristic triplet of triplets due to coupling with both the methylene protons and the two fluorine atoms.

A representative, though not experimentally verified, data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-4, H-6 | Value not available | d (doublet) | Value not available |

| Pyrimidine H-5 | Value not available | t (triplet) | Value not available |

| -OCH₂- | Value not available | t (triplet) | Value not available |

| -CHF₂ | Value not available | t (triplet) | Value not available |

Note: The actual chemical shifts and coupling constants are dependent on the solvent and the specific experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov In the case of this compound, the ¹⁹F NMR spectrum would provide direct evidence of the difluoroethoxy group.

A single signal, split into a doublet of triplets, would be expected for the two equivalent fluorine atoms. The doublet splitting would arise from coupling with the adjacent proton (-CHF₂), and the triplet splitting would be due to coupling with the methylene protons (-OCH₂-). The chemical shift of this signal would be characteristic of a difluoroalkyl ether moiety.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | Value not available | dt (doublet of triplets) | Value not available |

Note: Chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments, thus confirming the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each carbon atom in the pyrimidine ring and the difluoroethoxy side chain.

The carbon atoms of the pyrimidine ring would resonate in the downfield region typical for aromatic and heteroaromatic carbons. The chemical shifts would be influenced by the nitrogen atoms and the ether linkage. The carbons of the difluoroethoxy group would also show characteristic signals. The carbon of the difluoromethyl group (-CHF₂) would be split into a triplet due to one-bond coupling with the two fluorine atoms. The methylene carbon (-OCH₂-) would also be identifiable in the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | Value not available |

| Pyrimidine C-4, C-6 | Value not available |

| Pyrimidine C-5 | Value not available |

| -OCH₂- | Value not available |

| -CHF₂ | Value not available |

Note: The chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS).

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the H-5 proton and the H-4/H-6 protons of the pyrimidine ring, as well as the coupling between the -OCH₂- and -CHF₂ protons of the ethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the proton and carbon signals for each CH group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connections across quaternary carbons and heteroatoms. For instance, it could show a correlation between the -OCH₂- protons and the C-2 carbon of the pyrimidine ring, confirming the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. The experimentally determined mass would be compared to the calculated mass for the molecular formula C₆H₆F₂N₂O to confirm its elemental composition.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Value not available | Value not available |

Note: The exact mass is a critical piece of data for the definitive identification of the compound.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly with electron impact (EI-MS) ionization, is a powerful tool for elucidating molecular structures by analyzing the fragmentation patterns of a compound. The fragmentation of pyrimidine derivatives is often characterized by the initial loss of substituents from the pyrimidine ring, followed by the cleavage of the ring itself. sapub.org The pyrimidine ring is a relatively stable moiety, which can influence the fragmentation pathway. sapub.org

For this compound, the fragmentation process is expected to involve several key steps. The molecular ion peak (M⁺) would first be observed. Subsequent fragmentation would likely proceed through two primary pathways: cleavage of the ether bond and fragmentation of the difluoroethyl group.

Ether Bond Cleavage: The C-O bond between the pyrimidine ring and the ethoxy group can cleave, leading to the formation of a pyrimidinoxy radical and a difluoroethoxy cation, or a pyrimidine cation and a difluoroethoxy radical.

Fragmentation of the Side Chain: The difluoroethoxy side chain can undergo fragmentation, such as the loss of a CHF₂ radical or neutral molecules like HF.

The study of these characteristic fragment ions allows for the confirmation of the compound's structure. The mass-to-charge ratios (m/z) of these fragments provide definitive evidence for the presence of the pyrimidine core and the difluoroethoxy substituent. sapub.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

|---|---|---|

| [M]⁺ | C₆H₆F₂N₂O | 160.04 |

| [M - CHF₂]⁺ | C₅H₅FN₂O | 128.04 |

| [C₄H₃N₂O]⁺ | Pyrimidin-2-oxy cation | 95.02 |

| [C₄H₃N₂]⁺ | Pyrimidine cation | 79.03 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-Amino-4-(2,2,2-trifluoroethoxy)pyrimidine, offers insight into the expected solid-state conformation. researchgate.net

In a typical analysis, single crystals of the compound are grown and irradiated with X-rays. frontiersin.orgrsc.org The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. For pyrimidine derivatives, X-ray crystallography can reveal the planarity of the pyrimidine ring and the orientation of the substituent groups. mdpi.com In the case of this compound, it would precisely define the geometry of the difluoroethoxy group and its spatial relationship to the pyrimidine ring.

Table 2: Illustrative Crystallographic Data for a Related Compound: 2-Amino-4-(2,2,2-trifluoroethoxy)pyrimidine researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆F₃N₃O |

| Molecular Weight | 193.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.013 (6) |

| b (Å) | 10.537 (5) |

| c (Å) | 13.561 (7) |

| β (°) | 109.989 (9) |

| Volume (ų) | 1746.1 (15) |

This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.govripublication.com The techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. rsc.org

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring, the ether linkage, and the C-F bonds. researchgate.netresearchgate.netcore.ac.uk

Pyrimidine Ring Vibrations: The pyrimidine ring has several characteristic in-plane and out-of-plane vibrations. C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Ring stretching vibrations (C=C and C=N) are expected in the 1400-1600 cm⁻¹ range. nih.gov

Ether Linkage: The asymmetric C-O-C stretching vibration of the ether group is a strong band typically found in the 1260-1000 cm⁻¹ region of the IR spectrum.

C-F Vibrations: The C-F stretching vibrations are typically strong in the IR spectrum and occur in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms on the same carbon atom (gem-difluoro group) will influence the exact position and splitting of these bands.

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H Stretch | Pyrimidine Ring | 3100 - 3000 | IR, Raman |

| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1400 | IR, Raman |

| Asymmetric C-O-C Stretch | Ether | 1260 - 1000 | IR |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for these purposes in synthetic chemistry. nih.govsigmaaldrich.com

HPLC is a highly efficient technique for the separation, identification, and quantification of compounds. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for analyzing this compound would involve injecting a solution of the compound onto a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The retention time of the compound under specific conditions is a characteristic property that can be used for its identification, while the peak area provides quantitative information about its concentration and purity. nih.gov

Table 4: Representative HPLC Conditions for Pyrimidine Derivative Analysis nih.gov

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture |

| Detection | UV at a specific wavelength (e.g., 254 nm or 265 nm) |

| Flow Rate | 1.0 mL/min |

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine their purity. sigmaaldrich.com The separation is based on the principle of adsorption chromatography.

For the analysis of this compound, a TLC plate coated with a stationary phase, typically silica (B1680970) gel, would be used. sigmaaldrich.com A small spot of the compound dissolved in a suitable solvent is applied to the plate, which is then placed in a developing chamber containing a mobile phase (eluent). A common eluent system for pyrimidine derivatives is a mixture of a relatively nonpolar solvent like chloroform (B151607) or ethyl acetate and a more polar solvent like methanol. sigmaaldrich.com After the solvent front has moved up the plate, the plate is removed and visualized, often under UV light, to reveal the separated spots. The retention factor (R_f) value is a key parameter for identification.

Table 5: General TLC Conditions for Pyrimidine Analysis sigmaaldrich.com

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | Chloroform:Methanol (e.g., 90:10 v/v) |

V. Computational and Theoretical Studies of 2 2,2 Difluoroethoxy Pyrimidine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of pyrimidine-based compounds. nih.govnih.gov These calculations provide a foundational understanding of the molecule's behavior at an electronic level.

The electronic structure of a molecule dictates its chemical and physical properties. For pyrimidine (B1678525) and its derivatives, the arrangement of electrons within molecular orbitals is of key interest. rsc.org DFT calculations can map the electron density distribution, revealing regions that are electron-rich or electron-poor. This information is crucial for understanding intermolecular interactions and the molecule's reactivity profile. For instance, in related pyrimidine systems, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group are expected to be regions of high electron density due to the presence of lone pairs.

Studies on similar molecules, such as 2-(2′-hydroxyphenyl)pyrimidines, have utilized DFT methods like M06-2X/6-31+G** to calculate molecular orbitals and understand electronic transitions. researchgate.net Such calculations would elucidate the distribution of electrons in 2-(2,2-difluoroethoxy)pyrimidine, highlighting the influence of the electron-withdrawing fluorine atoms on the electronic character of the ethoxy substituent and the pyrimidine ring.

The three-dimensional arrangement of atoms in this compound can be determined computationally through geometry optimization. This process finds the lowest energy conformation of the molecule. For flexible molecules like this one, which contains a rotatable ethoxy side chain, conformation analysis is crucial. researchgate.net

Computational methods can predict the most stable arrangement by calculating the energy of various rotational isomers (rotamers) around the C-O and C-C bonds of the difluoroethoxy group. The presence of bulky and electronegative fluorine atoms significantly influences the preferred conformation due to steric and electrostatic interactions. researchgate.net Studies on other pyrimidine derivatives have successfully used computational chemistry to analyze different conformations and their relative stabilities. mdpi.com For this compound, it would be expected that the conformation is a balance between minimizing steric hindrance and optimizing dipole-dipole interactions.

| Parameter | Description |

| Dihedral Angle (N-C-O-C) | The rotational angle around the bond connecting the pyrimidine ring to the ethoxy side chain. |

| Dihedral Angle (C-O-C-C) | The rotational angle around the ether oxygen bond. |

| Bond Lengths | The calculated distances between bonded atoms (e.g., C-F, C-O, C-N). |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C-C, F-C-F). |

This table represents typical parameters determined through molecular geometry optimization. Actual values for this compound require specific computational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. nih.gov It is anticipated that the HOMO would be located primarily on the electron-rich pyrimidine ring, while the LUMO's distribution would be influenced by the entire molecular structure, including the difluoroethoxy group.

| Orbital | Description | Predicted Location of High Density |

| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. | Likely distributed over the pyrimidine ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. | Likely distributed across both the pyrimidine ring and the side chain. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | N/A |

This table outlines the principles of FMO analysis. Specific energy values and orbital visualizations for this compound would need to be generated via dedicated DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally.

For any chemical reaction involving this compound, a transition state represents the highest energy point along the reaction coordinate. nih.gov Computational methods can locate the geometry of this transition state and calculate its energy. This analysis is fundamental to understanding the reaction's kinetics and mechanism. For example, in a hypothetical nucleophilic substitution reaction on the pyrimidine ring, calculations could model the approach of the nucleophile and the breaking of the bond with the leaving group, identifying the precise atomic arrangement at the peak of the energy barrier.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative description of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energy). nih.gov Such a profile would reveal whether a potential reaction is energetically favorable and how fast it is likely to proceed. For instance, a profile could elucidate the mechanism of a proposed synthesis or degradation pathway for this compound.

Prediction of Molecular Properties using Computational Chemistry

Computational chemistry enables the prediction of a wide range of molecular properties from first principles, using methods like density-functional theory (DFT). These predictions are crucial for understanding the molecule's intrinsic characteristics and potential behavior in various chemical environments.

The acidity and basicity of a molecule, quantified by its pKa value(s), are fundamental to its behavior in solution, influencing its solubility, membrane permeability, and interactions with biological targets. nih.govnih.gov For this compound, the primary interest lies in the basicity of the nitrogen atoms in the pyrimidine ring.

Computational approaches, particularly quantum chemical methods, can reliably estimate pKa values. A common strategy involves calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a simulated aqueous environment. nih.gov A quantitative structure-activity relationship (QSAR) approach combined with quantum chemistry has proven effective for the pyrimidine class of compounds. nih.govnih.gov In such a study, the energy difference (ΔEH2O) between the protonated and neutral forms of the molecule would be calculated using DFT at a specific level of theory (e.g., B3LYP/6-31+G(d,p)) with a solvent model (e.g., SM8) to account for hydration effects. nih.govnih.gov

This calculated energy difference is then correlated with experimental pKa values from a set of known pyrimidines to generate a linear regression model. This model can then be used to predict the pKa of the target molecule. For pyrimidines, this method has yielded excellent predictive accuracy, with squared correlation coefficients (R²) often exceeding 0.96. nih.govnih.gov

Table 1: Hypothetical Data for pKa Calculation of this compound

This table illustrates the type of data that would be generated in a computational pKa study. The values are hypothetical and serve to explain the methodology.

| Parameter | Description | Hypothetical Value |

| Method | The computational method used for the calculation. | DFT (B3LYP/6-31+G(d,p)) with SM8 Solvent Model |

| ΔEH2O | The calculated energy difference between the protonated and neutral forms in the aqueous phase. | Value in Hartrees |

| Predicted pKa | The pKa value predicted from the QSAR correlation model. | e.g., 1.5 - 2.5 |

An electrostatic potential (ESP) map, or molecular electrostatic potential (MEP) surface, is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. deeporigin.commdpi.com It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. deeporigin.comresearchgate.net

The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net These potential values are then color-coded:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are prone to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, the nitrogen atoms of the pyrimidine ring would be expected to be in a red or orange region.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Green/Yellow: Represents regions with near-zero or neutral potential.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. For a compound like this compound, SRR analysis would investigate how the difluoroethoxy group and the pyrimidine core contribute to its chemical and biological behavior. Computational methods are central to modern SRR analysis.

Key aspects that would be investigated include:

Inductive and Mesomeric Effects: The electron-withdrawing nature of the two fluorine atoms significantly impacts the electron density of the pyrimidine ring through the ether linkage. Computational analysis can quantify this effect by calculating atomic charges and examining molecular orbitals.

Steric Hindrance: The size and conformation of the 2-(2,2-difluoroethoxy) group can influence the accessibility of the pyrimidine nitrogen atoms to interacting partners, such as protons or receptor sites.

Conformational Analysis: Theoretical calculations can determine the most stable conformations of the molecule and the energy barriers between them, which is crucial for understanding how the molecule presents itself for interaction.

These computational insights help build a comprehensive picture of the molecule's reactivity profile, guiding further chemical synthesis and biological testing.

In Silico Studies of Molecular Interactions

In silico techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor) at an atomic level. These studies are foundational in modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target receptor, typically a protein. nih.govnih.gov While specific docking studies for this compound are not reported, the methodology is well-established for pyrimidine derivatives against various targets. nih.govmdpi.com

The process involves several key steps:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning atomic charges.

Docking Simulation: Using software like AutoDock Vina or MOE (Molecular Operating Environment), the ligand is placed in the binding site of the protein. nih.govmdpi.com The program then explores various possible conformations and orientations of the ligand, calculating a "binding score" for each pose.

Analysis: The results are analyzed to identify the most likely binding mode, characterized by the lowest binding energy (a more negative value indicates stronger affinity). The specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, are examined. mdpi.com

For this compound, a docking study would likely show the pyrimidine nitrogens acting as hydrogen bond acceptors with residues in the receptor's active site.

Table 2: Illustrative Molecular Docking Results for a Pyrimidine Derivative

This table provides a generalized example of the output from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| e.g., Kinase X | -8.2 | CYS-345 | Hydrogen Bond (with Pyrimidine-N1) |

| LYS-190 | Hydrogen Bond (with Pyrimidine-N3) | ||

| LEU-340 | Hydrophobic Interaction | ||

| VAL-173 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This method is used to predict the activity of new compounds and to understand which structural features are important for activity. nih.gov

A QSAR study for a series of compounds including this compound would involve:

Data Set Assembly: A collection of structurally related pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be constitutional (e.g., molecular weight), topological, electronic (e.g., dipole moment), or quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A successful QSAR model could reveal, for instance, that the presence of a difluoroethoxy group at the 2-position of the pyrimidine ring contributes positively or negatively to the desired biological activity, providing a rationale for designing more potent analogues. nih.gov

Vi. Role of 2 2,2 Difluoroethoxy Pyrimidine As a Synthetic Building Block

Precursor for Fluorinated Heterocyclic Compounds

The pyrimidine (B1678525) ring is a foundational structure that can be elaborated into more complex, often fused, heterocyclic systems. growingscience.comresearchgate.net 2-(2,2-Difluoroethoxy)pyrimidine is an ideal precursor for this purpose, as the pyrimidine core can undergo various substitution reactions at the 4, 5, and 6 positions to introduce new functional groups or build additional rings.

Research into related pyrimidine systems demonstrates the versatility of this scaffold. For example, halogens at the C4 and C6 positions of a pyrimidine ring are readily displaced by nucleophiles. This reactivity allows for the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines, which are constructed by forming a new pyridone ring onto the pyrimidine core. nih.gov Similarly, thienopyrimidines, another class of biologically important compounds, can be synthesized from appropriately functionalized pyrimidine precursors. researchgate.net

The 2-(2,2-difluoroethoxy) group typically remains stable during these transformations, allowing its unique electronic and steric properties to be carried into the final, more complex heterocyclic product. This makes the title compound a strategic starting material for accessing novel fluorinated heterocycles that would be difficult to synthesize otherwise. The general synthetic utility is highlighted by various methods developed for creating substituted pyrimidines, which can then be used to build these larger systems. organic-chemistry.org

Scaffold in Complex Molecule Synthesis

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of successful drugs due to their ability to interact with multiple biological targets. mdpi.com The pyrimidine ring is considered one such privileged scaffold. growingscience.commdpi.com By using this compound as a starting scaffold, chemists can build complex molecules that benefit from both the inherent biological relevance of the pyrimidine core and the advantageous properties conferred by the difluoroethoxy substituent.

The synthesis of complex molecules often involves a stepwise approach where functional groups are added to a core structure. For instance, methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters demonstrate how the pyrimidine framework can be systematically functionalized. organic-chemistry.org Starting with a scaffold like this compound, subsequent reactions could include:

Palladium-catalyzed cross-coupling reactions: To introduce aryl, alkyl, or other groups at available positions.

Condensation reactions: To build larger structures or attach side chains.

Cyclization reactions: To form fused heterocyclic systems as mentioned previously. nih.gov

Applications in Materials Science

The unique properties of fluorinated compounds make them valuable in materials science for creating high-performance materials. mdpi.com Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and low surface energy. mdpi.com While specific applications of this compound in materials science are not widely documented, its structure suggests potential utility as a monomer or a key building block for advanced materials.

Based on related fluorinated heterocycles, potential applications could include:

Fluoropolymers: The pyrimidine unit could be incorporated into a polymer backbone or as a pendant group to create materials with high thermal stability and specific hydrophobic or oleophobic properties. mdpi.commdpi.com

Liquid Crystals: The rigid, polarizable pyrimidine core is a common feature in liquid crystal molecules. The introduction of the terminal difluoroethoxy group could be used to fine-tune the mesophase behavior and other physical properties.

Fluorescent Materials: Many heterocyclic compounds are known to be fluorescent. clockss.org Substituted pyrimidines could be investigated as novel fluorophores for applications such as organic light-emitting diodes (OLEDs) or fluorescent probes, where the fluorine atoms might enhance the quantum yield or shift the emission wavelength. clockss.org

The ability to synthesize a molecule with this combination of a heterocyclic ring and a fluorinated tail makes it an attractive candidate for exploration in the development of new functional materials. mdpi.com

Intermediate in the Synthesis of Agrochemicals

Heterocyclic compounds form the basis of a vast number of commercial agrochemicals, including herbicides, insecticides, and fungicides. rrbdavc.orgbyjus.comrroij.com Pyridine and pyrimidine derivatives are particularly prominent in this field. nih.gov The discovery of new agrochemicals often relies on the "intermediate derivatization method," where a core molecular structure is systematically modified to optimize biological activity against a specific pest or weed. nih.gov

This compound is a prime candidate for use as such an intermediate. The pyrimidine core is a known toxophore in several classes of herbicides, and the difluoroethoxy group can enhance uptake and transport in plants while providing metabolic stability.

The following table illustrates the general approach of using pyrimidine intermediates to develop different classes of agrochemicals, a strategy for which this compound is well-suited.

Table 1: Illustrative Use of Pyrimidine Intermediates in Agrochemical Discovery

| Intermediate Class | Target Agrochemical Class | Rationale for Derivatization |

|---|---|---|

| Substituted Aminopyrimidines | Sulfonylurea Herbicides | The amino group is reacted with a sulfonyl isocyanate to form the final active herbicide. The substituents on the pyrimidine ring modulate selectivity and potency. |

| Chloropyrimidines | Fungicides / Insecticides | The chlorine atom serves as a leaving group, allowing for the attachment of various side chains via nucleophilic substitution to create a library of candidates for screening. |

Development of Functionalized Pyrimidine Analogues for Diversified Chemical Libraries

The creation of chemical libraries containing a wide diversity of related structures is fundamental to modern drug and agrochemical discovery. mdpi.comresearchgate.net These libraries are screened against biological targets to identify new lead compounds. The development of efficient and versatile synthetic methods to produce these libraries is a key area of research. organic-chemistry.orgresearchgate.net

This compound is an excellent starting point for generating a diversified library of pyrimidine analogues. Its pre-installed difluoroethoxy group provides a unique chemical signature, while the reactivity of the pyrimidine ring allows for numerous modifications. A general strategy would involve subjecting the core structure to a range of reactions to introduce diversity at other positions on the ring.

The table below outlines potential reaction pathways for creating a diversified chemical library from a pyrimidine scaffold.

Table 2: Synthetic Pathways for Generating a Diversified Pyrimidine Library

| Reaction Type | Reagents / Conditions | Position of Modification | Resulting Functionality |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (on a pre-halogenated ring) | Amines, Alcohols, Thiols | C4, C6 | Ethers, Amines, Thioethers |

| Suzuki Coupling | Boronic Acids, Pd catalyst | C4, C5, C6 | Aryl or Heteroaryl groups |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | C4, C5, C6 | Alkynyl groups |

| Nitration / Halogenation | HNO₃/H₂SO₄, NBS/Br₂ | C5 | Nitro, Bromo groups |

This systematic approach allows for the rapid generation of hundreds or thousands of distinct compounds, each sharing the core this compound motif but differing in their peripheral substituents. organic-chemistry.org This diversity greatly increases the probability of discovering molecules with novel and valuable biological activities.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,2-Difluoroethoxy)pyrimidine?

The synthesis typically involves cyclization of urea derivatives to form the pyrimidine core, followed by fluorination. For example:

- Cyclization : Ethyl isourea sulfate reacts with urea to form 2-ethoxy-4,6-dihydroxypyrimidine .

- Fluorination : Trifluoromethanesulfonic anhydride generates a reactive intermediate, which undergoes fluorination with agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms .

- Difluoroethoxy Introduction : Alkylation of hydroxyl or amino groups on the pyrimidine ring using 2,2-difluoroethylating reagents (e.g., 2,2-difluoroethyl tosylate) under basic conditions .

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., ethoxy CH₂ and pyrimidine ring protons).

- ¹⁹F NMR : Confirms fluorine substitution patterns (e.g., chemical shifts for CF₂ groups at ~-120 ppm) .

- ¹³C NMR : Assigns carbon connectivity, distinguishing between aromatic and aliphatic carbons.

Q. How should this compound be stored to ensure stability?

- Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent hydrolysis or photodegradation.

- Use desiccants (e.g., molecular sieves) to mitigate moisture sensitivity, especially for intermediates with reactive substituents .

Q. What are the solubility challenges of this compound in common solvents?

- Low Polarity : Soluble in DCM, chloroform, or THF.

- High Polarity : Poor solubility in water; use DMSO or DMF for biological assays.

- Co-Solvent Systems : Ethanol/water mixtures (e.g., 70:30) can enhance solubility for kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing difluoroethoxy groups into pyrimidine derivatives?

- Temperature : Mild conditions (0–25°C) minimize side reactions like over-fluorination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of alkoxy groups.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. What strategies mitigate side reactions during nucleophilic substitutions on the pyrimidine ring?

- Protecting Groups : Use Boc or TMS groups to shield reactive sites (e.g., amino groups) during alkylation .

- Stoichiometry Control : Limit reagent excess (≤1.2 equiv) to prevent di-substitution.

- Real-Time Monitoring : Track reaction progress via TLC or HPLC to optimize quenching times .

Q. How can computational methods predict the reactivity of this compound derivatives?

- DFT Calculations : Model transition states for fluorination or substitution reactions to identify energy barriers .

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic effects of the difluoroethoxy group .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?